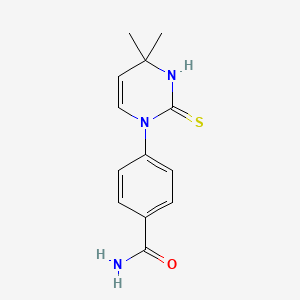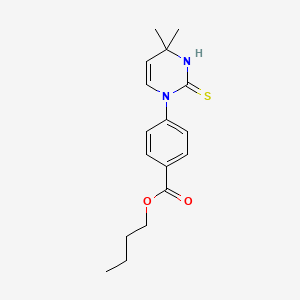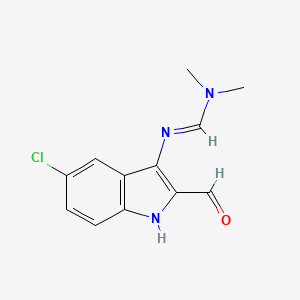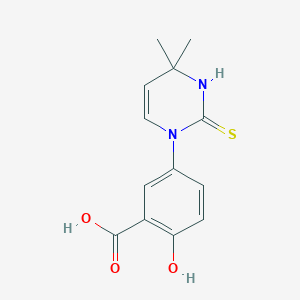
2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Vue d'ensemble
Description
2-Hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid, also known as 2H-5-MDPB, is a small molecule compound with a wide range of applications. It is used in the synthesis of various small molecules, as well as in the study of biological processes. This molecule has been studied extensively in the past few decades, due to its unique properties and potential applications in the field of medicine and biochemistry.
Applications De Recherche Scientifique
Antioxidant, Antimicrobial, and Cytotoxic Activities
Natural carboxylic acids derived from plants, including benzoic acid derivatives, have demonstrated a range of biological activities. These compounds exhibit significant antioxidant, antimicrobial, and cytotoxic activities, which are influenced by their structural features, such as the number of hydroxyl groups and the presence of conjugated bonds. The structure-activity relationship suggests that specific structural modifications can enhance these properties, making them valuable in developing new pharmaceuticals and health supplements (Godlewska-Żyłkiewicz et al., 2020).
Cosmeceutical Applications
Hydroxy acids, including benzoic acid derivatives, are widely used in cosmetics and dermatological products. They offer a variety of skin benefits, such as exfoliation, improved skin texture, and reduced signs of aging. The mechanism of action, safety, and efficacy of these compounds have been extensively studied, highlighting their significant role in cosmetic formulations (Kornhauser et al., 2010).
Anticarcinogenicity and Toxicity Studies
Organotin(IV) complexes, potentially related to the structural motifs of the given compound, have shown promising anticarcinogenic and toxicological profiles. These complexes, which may include derivatives of carboxylic acids, have been reviewed for their high cytotoxic activity against various cancer cell lines, suggesting their potential in cancer treatment (Ali et al., 2018).
DNA Interaction Studies
Compounds capable of binding to DNA, such as Hoechst 33258 and its analogues, are crucial in biological research for chromosome and nuclear staining, and analysis of DNA content. These studies not only contribute to our understanding of cellular processes but also assist in the development of drugs targeting DNA interactions (Issar & Kakkar, 2013).
Antituberculosis Activity
Organotin(IV) complexes, similar to the structural context of the query compound, have been reviewed for their antituberculosis activity. These studies indicate the structural diversity and the importance of the organotin moiety in enhancing the biological activity against Mycobacterium tuberculosis, offering insights into the development of new antituberculosis agents (Iqbal et al., 2015).
Propriétés
IUPAC Name |
5-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2)5-6-15(12(19)14-13)8-3-4-10(16)9(7-8)11(17)18/h3-7,16H,1-2H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPADIQMJRLELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





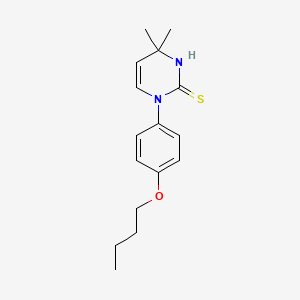

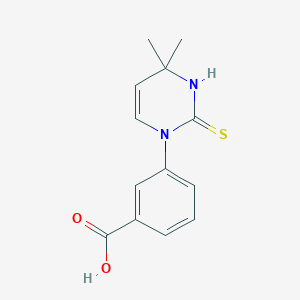

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)
